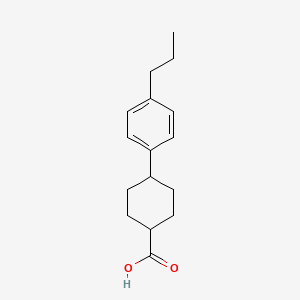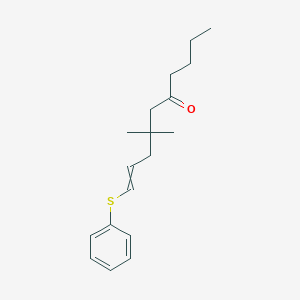
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is an organic compound with the molecular formula C18H26OS It is characterized by the presence of a phenylsulfanyl group attached to a dec-9-EN-5-one backbone, with two methyl groups at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dec-9-EN-5-one Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired backbone.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions. Thiophenol is often used as the nucleophile, reacting with a suitable leaving group on the dec-9-EN-5-one backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the phenylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethyl-10-(phenylthio)dec-9-EN-5-one: Similar structure but with a thioether group instead of a sulfanyl group.
7,7-Dimethyl-10-(phenylsulfonyl)dec-9-EN-5-one: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.
Uniqueness
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
79681-41-7 |
|---|---|
Molekularformel |
C18H26OS |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
7,7-dimethyl-10-phenylsulfanyldec-9-en-5-one |
InChI |
InChI=1S/C18H26OS/c1-4-5-10-16(19)15-18(2,3)13-9-14-20-17-11-7-6-8-12-17/h6-9,11-12,14H,4-5,10,13,15H2,1-3H3 |
InChI-Schlüssel |
PWRPPTPHUADEGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CC(C)(C)CC=CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
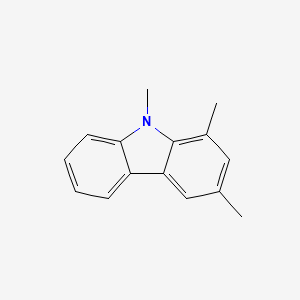
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)


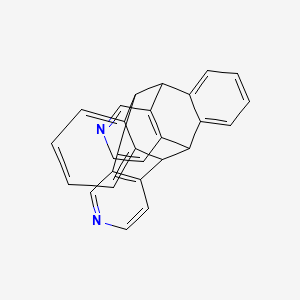
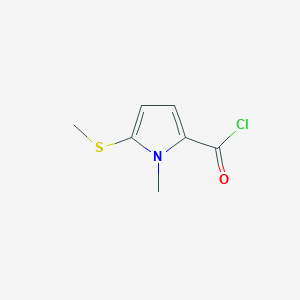
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)

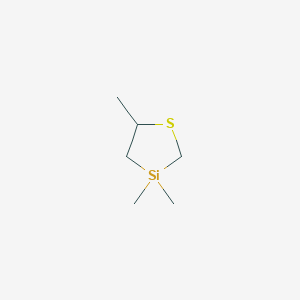
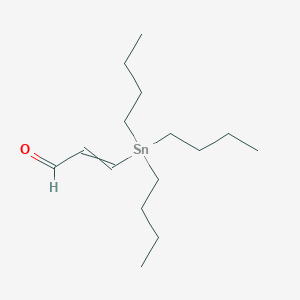
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
